2,4-Difluoro-3-isopropoxyphenylboronic acid

CAS No.: 1451390-95-6

Cat. No.: VC2847377

Molecular Formula: C9H11BF2O3

Molecular Weight: 215.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451390-95-6 |

|---|---|

| Molecular Formula | C9H11BF2O3 |

| Molecular Weight | 215.99 g/mol |

| IUPAC Name | (2,4-difluoro-3-propan-2-yloxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 |

| Standard InChI Key | LTXLJWCQTYVYCS-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)F)OC(C)C)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)F)OC(C)C)F)(O)O |

Introduction

Chemical Identity and Properties

Basic Information

2,4-Difluoro-3-isopropoxyphenylboronic acid is identified by the CAS Registry Number 1451390-95-6 and is cataloged in chemical databases with the PubChem CID 56776675 . The compound has a molecular formula of C9H11BF2O3 and a calculated molecular weight of 215.99 g/mol, positioning it within the family of functionalized arylboronic acids . Several synonyms exist for this compound, reflecting different naming conventions in chemical nomenclature.

Table 1: Chemical Identity Parameters of 2,4-Difluoro-3-isopropoxyphenylboronic acid

| Parameter | Value |

|---|---|

| CAS Registry Number | 1451390-95-6 |

| Molecular Formula | C9H11BF2O3 |

| Molecular Weight | 215.99 g/mol |

| PubChem CID | 56776675 |

| Alternative Names | (2,4-difluoro-3-propan-2-yloxyphenyl)boronic acid; (2,4-difluoro-3-isopropoxyphenyl)boronic acid; Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]- |

Structural Characteristics

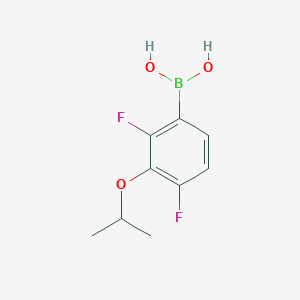

The molecular structure of 2,4-Difluoro-3-isopropoxyphenylboronic acid features a phenyl ring with several key substituents arranged in a specific pattern . The boronic acid functional group (-B(OH)2) is directly attached to the phenyl ring, while two fluorine atoms occupy the 2- and 4-positions. The 3-position contains the isopropoxy group (-OCH(CH3)2), creating a sterically and electronically unique environment around the aromatic ring.

This specific arrangement of substituents is significant for several reasons. The fluorine atoms, known for their strong electronegativity, alter the electronic distribution within the molecule, potentially enhancing reactivity at the boron center. The isopropoxy group introduces steric bulk that can influence approach trajectories in chemical reactions while also affecting physical properties such as solubility and lipophilicity.

Synthesis and Preparation Methods

Purification Techniques

Purification of 2,4-Difluoro-3-isopropoxyphenylboronic acid would likely employ standard techniques used for similar boronic acid derivatives. These typically include recrystallization from appropriate solvent systems, column chromatography for removing impurities, and potentially complexation-based purification methods that exploit the ability of boronic acids to form reversible complexes with diols.

Analytical methods to confirm purity would typically include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and elemental analysis. Based on commercial standards for related compounds, a purity level of at least 95% would be expected for research-grade material .

| Compound | Supplier | Purity (%) | Package Size | Price (USD) |

|---|---|---|---|---|

| (2,4-difluoro-3-formyl-5-methylphenyl)boronic acid | Accela ChemBio Inc. (US) | 95 | 1 g | 1,750 |

| (2,4-difluoro-3-formyl-5-methylphenyl)boronic acid | Accela ChemBio Inc. (China) | 95 | 1 g | 1,750 |

| (2,4-Difluoro-3-(methoxymethoxy)phenyl)boronic acid | Zhuhai Aobokai Biomedical Technology Co., Ltd. | Not specified | Not specified | Not specified |

Supply Chain Considerations

Specialized boronic acids such as 2,4-Difluoro-3-isopropoxyphenylboronic acid are typically produced in relatively small quantities for research and development purposes. The supply chain for such compounds often involves custom synthesis services, with lead times typically ranging from several weeks to months depending on complexity and volume requirements .

Quality control for such specialty chemicals typically includes verification of structural identity through spectroscopic methods and assessment of purity through chromatographic techniques. The search results indicate that related compounds are typically offered with purity specifications of 95% or higher, which would be expected for research-grade material .

Applications in Organic Synthesis

Cross-Coupling Reactions

One of the most significant applications of arylboronic acids, including compounds like 2,4-Difluoro-3-isopropoxyphenylboronic acid, is in cross-coupling reactions. The Suzuki-Miyaura coupling reaction, in particular, represents a powerful method for the formation of carbon-carbon bonds, enabling the construction of biaryl systems that are prevalent in pharmaceuticals, agrochemicals, and materials science.

The specific substitution pattern of 2,4-Difluoro-3-isopropoxyphenylboronic acid offers a unique building block for the synthesis of complex molecules. The fluorine substituents can enhance reactivity in certain coupling processes while also introducing sites that influence the electronic properties of the final products. The isopropoxy group provides an additional point for structural diversity and potential further functionalization.

Building Block in Pharmaceutical Synthesis

Fluorinated building blocks are highly valued in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules. These properties include enhanced metabolic stability, increased binding affinity to target proteins, and modified physicochemical characteristics such as lipophilicity and pKa values.

2,4-Difluoro-3-isopropoxyphenylboronic acid, with its specific substitution pattern, represents a potential intermediate in the synthesis of pharmaceutical compounds. The boronic acid functionality serves as a versatile handle for further transformations, while the fluorine substituents and isopropoxy group contribute to the structural and electronic diversity necessary for developing structure-activity relationships in drug discovery programs.

Analytical Characterization

Spectroscopic Identification

The structural confirmation and purity assessment of 2,4-Difluoro-3-isopropoxyphenylboronic acid would typically employ a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would be particularly informative, with 1H, 13C, 19F, and 11B NMR providing complementary structural information.

The 1H NMR spectrum would show characteristic signals for the aromatic protons, the isopropyl group (featuring a distinctive septet for the methine proton and doublets for the methyl groups), and potentially the hydroxyl protons of the boronic acid function, depending on solvent and exchange conditions. The 19F NMR would reveal two distinct fluorine environments, while 11B NMR would confirm the presence of the boronic acid moiety.

Mass spectrometry would provide molecular weight confirmation, with characteristic fragmentation patterns reflecting the structural features of the molecule. High-resolution mass spectrometry would allow for accurate mass determination, supporting the molecular formula assignment.

Chromatographic Methods

Chromatographic techniques are essential for both purification and analytical characterization of compounds like 2,4-Difluoro-3-isopropoxyphenylboronic acid. High-performance liquid chromatography (HPLC) would typically be employed for purity assessment, potentially using ultraviolet (UV) detection based on the aromatic system's absorption properties.

For research and quality control purposes, analytical methods would need to be developed specifically for this compound, considering parameters such as column selection, mobile phase composition, and detection wavelength. The development of such methods would be informed by the compound's solubility characteristics and chemical stability.

Structure-Property Relationships

Electronic Effects of Fluorine Substituents

The fluorine atoms at the 2- and 4-positions of 2,4-Difluoro-3-isopropoxyphenylboronic acid significantly influence the compound's electronic properties. Fluorine, being highly electronegative, withdraws electron density through both inductive and resonance effects, potentially affecting:

-

The acidity of the boronic acid function

-

The reactivity in various transformations, particularly nucleophilic substitutions

-

The stability of intermediates in catalytic cycles

-

Binding interactions with potential biological targets

These electronic effects are particularly relevant in the context of cross-coupling reactions, where the rate and efficiency of transmetalation steps can be significantly influenced by the electronic nature of the arylboronic acid.

Steric Considerations of the Isopropoxy Group

The isopropoxy substituent at the 3-position introduces significant steric bulk adjacent to one of the fluorine atoms. This steric influence can affect:

-

The approach trajectories of reagents or catalysts

-

Conformational preferences of the molecule

-

Packing arrangements in the solid state

-

Potential intramolecular interactions

The combined electronic and steric effects of the substituents create a unique chemical environment that distinguishes 2,4-Difluoro-3-isopropoxyphenylboronic acid from other boronic acid derivatives and influences its behavior in various applications.

Future Research Directions

Methodological Developments

From a synthetic methodology perspective, 2,4-Difluoro-3-isopropoxyphenylboronic acid could serve as a test substrate for developing new transformations of boronic acids. Areas of potential interest include:

-

Catalyst development for challenging cross-coupling reactions

-

Novel functionalization strategies for the isopropoxy group

-

Methods for selective transformation of one of the fluorine substituents

-

Approaches to directed metalation or functionalization using the boronic acid as a directing group

Such methodological developments would expand the synthetic utility of this compound and potentially lead to new applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume